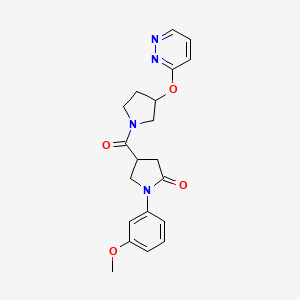
1-(3-Methoxyphenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-Methoxyphenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-Methoxyphenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple heterocyclic structures, which are often associated with diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈N₄O₃
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Pyridazine Intermediate : Achieved through the reaction of hydrazine with suitable dicarbonyl compounds.
- Pyrrolidine Ring Construction : Synthesized via cyclization reactions involving amines and aldehydes or ketones.
- Coupling Reactions : The final compound is formed by coupling the pyridazine and pyrrolidine intermediates using coupling agents like EDC or DCC.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing pyrrolidine and pyridazine rings have shown promising results in inhibiting cancer cell proliferation in various studies. Notably, compounds with similar structures have demonstrated IC50 values in the nanomolar range against different cancer cell lines, suggesting potent antiproliferative effects .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Compounds with similar scaffolds have been reported to inhibit specific kinases involved in cancer progression, such as Aurora kinases and FLT3 .
- Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to increased cell death .
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative activity of a related compound on human acute myeloid leukemia (AML) cells. The results showed an IC50 value of 0.299 μM, indicating significant efficacy against these cancer cells .
Study 2: Inhibition of Inflammatory Pathways
Another case study focused on the anti-inflammatory properties of similar pyridazine derivatives. These compounds were shown to inhibit TNFα-induced IL-6 production in human chondro-sarcoma cells, demonstrating their potential as anti-inflammatory agents .
Data Table: Biological Activities and IC50 Values
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-4-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-27-16-5-2-4-15(11-16)24-12-14(10-19(24)25)20(26)23-9-7-17(13-23)28-18-6-3-8-21-22-18/h2-6,8,11,14,17H,7,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUIRXDGLVQKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCC(C3)OC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














